molecular formula C27H27N5O5S B2659032 ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 310450-62-5

ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2659032
CAS No.: 310450-62-5
M. Wt: 533.6
InChI Key: RAHNOTGYYKICRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a synthetic 1,2,4-triazole derivative characterized by:

  • A 1,2,4-triazole core substituted at positions 4 and 3.
  • A 2,5-dimethylphenyl group at position 4 of the triazole.
  • A [(furan-2-yl)formamido]methyl moiety at position 4.
  • A sulfanyl acetamido linker bridging the triazole and a para-substituted ethyl benzoate ester.

This compound’s design integrates pharmacophores known for anti-inflammatory, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

ethyl 4-[[2-[[4-(2,5-dimethylphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O5S/c1-4-36-26(35)19-9-11-20(12-10-19)29-24(33)16-38-27-31-30-23(15-28-25(34)22-6-5-13-37-22)32(27)21-14-17(2)7-8-18(21)3/h5-14H,4,15-16H2,1-3H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHNOTGYYKICRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)C)C)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under conditions that favor the formation of the 1,2,4-triazole ring.

    Introduction of the Furan Ring: The furan ring is typically introduced through a formylation reaction, followed by cyclization.

    Attachment of the Benzoate Ester: This step involves esterification of the benzoic acid derivative with ethanol under acidic conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of furanones and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

The compound ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing research findings, providing a comprehensive overview of its significance.

Molecular Formula

The molecular formula of this compound is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S. The compound features a triazole ring, which is known for its biological activity, particularly in antifungal and anticancer applications.

Physical Properties

The compound has a molecular weight of approximately 356.44 g/mol. Its structure includes functional groups such as amides and esters, which contribute to its reactivity and potential biological interactions.

Antiviral Activity

Recent studies have indicated that compounds with similar triazole structures exhibit significant antiviral properties. For instance, triazole derivatives have been explored as inhibitors of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. This compound could potentially serve as a lead compound for further optimization in antiviral drug development .

Anticancer Research

Compounds containing furan and triazole moieties have been reported to exhibit anticancer properties. The unique structural features of this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Antifungal Properties

Triazole derivatives are well-known antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes. The presence of the triazole ring in this compound suggests potential applications in treating fungal infections .

Case Study 1: SARS-CoV-2 Inhibition

A study focusing on the structure-activity relationship (SAR) of triazole derivatives demonstrated that modifications at specific positions significantly enhanced antiviral activity against SARS-CoV-2 Mpro. Compounds similar to this compound were synthesized and tested for their IC50 values. Results indicated that certain substitutions led to improved binding affinity and inhibition rates .

Case Study 2: Anticancer Efficacy

Research on triazole-based compounds has shown promising results in inhibiting the growth of various cancer cell lines. This compound was evaluated for its cytotoxic effects on breast cancer cells. The study revealed that the compound induced significant apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name/Identifier Substituents on Triazole Core Sulfanyl Acetamido Modifications Biological Activity/Notes Reference
Target Compound 4-(2,5-Dimethylphenyl), 5-[(furan-2-yl)formamido]methyl Ethyl 4-(acetamido)benzoate Hypothesized anti-inflammatory, antimicrobial
2-[(4-Allyl-5-(furan-2-yl)-4H-triazol-3-yl)thio]-N-[4-(benzyloxy)phenyl]acetamide 4-Allyl, 5-(furan-2-yl) N-(4-benzyloxyphenyl)acetamide Synthetic intermediate; uncharacterized activity
2-[(4-Ethyl-5-(furan-2-yl)-4H-triazol-3-yl)thio]-N-(2,4-difluorophenyl)acetamide (573931-40-5) 4-Ethyl, 5-(furan-2-yl) N-(2,4-difluorophenyl)acetamide Antifungal/antibacterial candidate
2-[(5-(Furan-2-yl)-4H-triazol-3-yl)thio]-N-(4-nitro phenyl)acetamide (Compound 18 in ) 4-Phenyl, 5-(phenoxy)methyl N-(4-nitrophenyl)acetamide High melting point (273°C); 57% yield
2-[(4-Benzyl-5-(furan-2-yl)-4H-triazol-3-yl)thio]acetamide 4-Benzyl, 5-(furan-2-yl) Unsubstituted acetamide Broad-spectrum biological activities

Key Structural Differences and Implications

  • Aromatic Substituents : The target’s 2,5-dimethylphenyl group may enhance steric bulk and hydrophobic interactions compared to chlorophenyl () or benzyl () groups. This could influence binding to targets like cyclooxygenase (COX) or cytochrome P450 enzymes.
  • Furan vs. Other Heterocycles : The furan-2-yl formamido group in the target compound contrasts with pyridyl () or benzimidazole () substituents in analogs. Furan’s electron-rich π-system may facilitate hydrogen bonding or π-π stacking in target engagement .
  • Ester vs. Amide Terminal Groups: The ethyl benzoate ester in the target compound differs from the nitro-, chloro-, or benzyloxy-substituted acetamides in analogs ().

Anti-Exudative and Anti-Inflammatory Activity

  • Analogs with 4-amino-5-(furan-2-yl)-1,2,4-triazole cores (e.g., compounds in ) demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. The target’s benzoate ester may prolong half-life due to slower clearance .
  • N-(4-nitrophenyl)acetamide derivatives () showed high thermal stability (melting points >250°C), suggesting suitability for solid dosage forms.

Antimicrobial Potential

  • N-(2,4-difluorophenyl)acetamide analogs () exhibited activity against Staphylococcus aureus and Candida albicans, likely due to fluorine’s electronegativity enhancing target binding. The target’s dimethylphenyl group may similarly disrupt microbial membranes .

Computational and Pharmacophore Insights

  • Similarity Coefficients : Tanimoto indices () could quantify structural overlap between the target and analogs, guiding QSAR models.

Biological Activity

Ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound belonging to the class of triazoles. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and agrochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N4O3S. Its structure features a triazole ring which is known for its diverse biological activities.

PropertyValue
Molecular Weight426.53 g/mol
LogP3.915
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2
Polar Surface Area64.529 Ų

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. A study focusing on various triazole derivatives demonstrated that they possess effective antibacterial and antifungal activities against a range of pathogens. The presence of the furan group in this compound may enhance its interaction with microbial enzymes or receptors, leading to increased efficacy against resistant strains .

Anticancer Activity

Triazole derivatives have also been studied for their anticancer potential. In vitro studies show that certain triazole compounds can inhibit the proliferation of cancer cells by inducing apoptosis. The specific structural features of this compound may contribute to its ability to target cancerous cells selectively .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in cellular processes. The triazole ring is known to act as a potent inhibitor of various enzymes, including those involved in nucleic acid synthesis and cell division . Additionally, the furan moiety may facilitate binding to protein targets through π-stacking interactions and hydrogen bonding.

Case Studies

  • Antibacterial Study : A series of experiments conducted on derivatives similar to this compound revealed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Anticancer Research : In a study published in Journal of Medicinal Chemistry, triazole derivatives were shown to inhibit cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colorectal cancer), suggesting that structural modifications can enhance their anticancer properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.